

Chemical Identity and Stereochemical Dynamics

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Compound of Interest

Compound Name:	2-Decenenitrile
CAS No.:	68039-74-7
Cat. No.:	B8474393

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2-Decenenitrile (C₁₀H₁₇N) features an eight-carbon aliphatic chain conjugated with a terminal cyano group via a C2-C3 double bond[1]. This conjugation lowers the LUMO of the alkene, making it an excellent Michael acceptor and a prime candidate for cycloaddition reactions.

Because of the restricted rotation around the double bond, the molecule exists as two distinct stereoisomers:

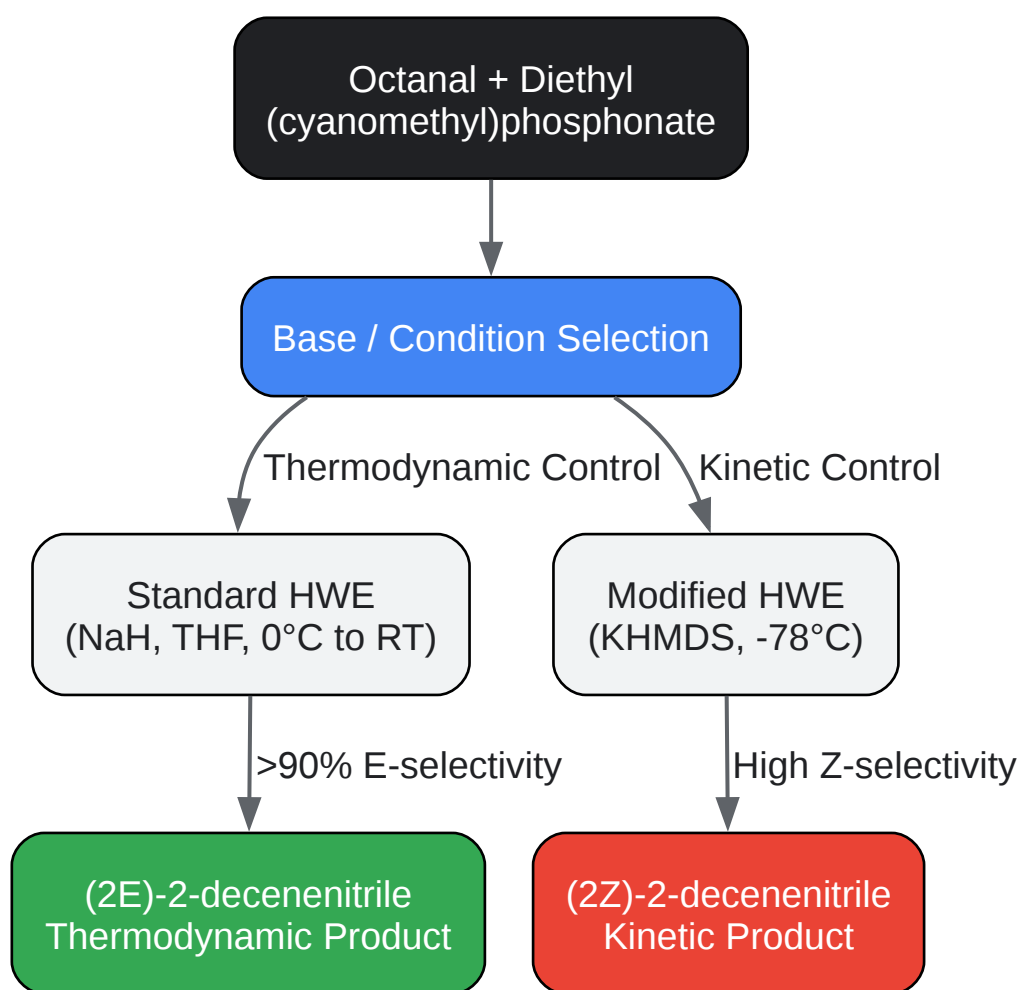
- **(2E)-2-decenenitrile:** The thermodynamically favored trans-isomer, where the bulky octyl chain and the cyano group are positioned on opposite sides.
- **(2Z)-2-decenenitrile:** The kinetically favored cis-isomer, which experiences higher steric strain but can be selectively synthesized under strict kinetic control.

Mechanistic Causality in Stereoselective Synthesis

The primary route for synthesizing **2-decenenitrile** is the Horner-Wadsworth-Emmons (HWE) olefination, reacting octanal with diethyl (cyanomethyl)phosphonate[2]. The stereochemical outcome is not random; it is a direct consequence of the reaction conditions dictating either a thermodynamic or kinetic pathway.

Thermodynamic Control (E-Selectivity): Using a standard base like Sodium Hydride (NaH) in Tetrahydrofuran (THF) at 0 °C to room temperature allows the intermediate oxaphosphetane to reversibly equilibrate. This equilibration overwhelmingly favors the anti-periplanar arrangement of the bulky alkyl chain and the phosphonate group, leading to the thermodynamically stable (2E)-2-decenenitrile upon elimination.

Kinetic Control (Z-Selectivity): To force the formation of (2Z)-2-decenenitrile, the equilibration of the oxaphosphetane must be prevented. This is achieved by using the Still-Gennari or Ando modifications. Employing a strong, non-nucleophilic base like Potassium bis(trimethylsilyl)amide (KHMDs) in the presence of 18-crown-6 at strict cryogenic temperatures (-78 °C) traps the kinetic cis-oxaphosphetane, leading directly to the Z-isomer.



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Fig 1. Stereodivergent HWE synthesis of 2-decenenitrile isomers.

Self-Validating Protocol: Synthesis of (2E)-2-Decenenitrile

To ensure high fidelity and reproducibility, the following protocol incorporates built-in validation checkpoints. If a checkpoint fails, the reaction must be aborted or adjusted, preventing the waste of downstream resources.

Materials: Octanal (1.0 eq), Diethyl (cyanomethyl)phosphonate (1.05 eq), NaH (60% dispersion, 1.1 eq), Anhydrous THF.

Step-by-Step Methodology:

- System Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Suspend NaH in anhydrous THF and cool the mixture to 0 °C using an ice bath.
- Ylide Formation: Add diethyl (cyanomethyl)phosphonate dropwise over 15 minutes.
 - Validation Checkpoint 1 (Visual/Tactile): The evolution of H₂ gas must be observed immediately. The opaque suspension will transition into a clear, slightly yellow solution, validating complete deprotonation and formation of the phosphonate carbanion.
- Aldehyde Addition: Introduce octanal dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
- Reaction Monitoring:
 - Validation Checkpoint 2 (Chromatographic): Perform TLC analysis (9:1 Hexanes:EtOAc). The reaction is validated as complete when the octanal spot (visualized via phosphomolybdic acid stain) completely disappears, replaced by a highly UV-active spot corresponding to the conjugated nitrile.
- Quench and Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
- Stereochemical Validation:

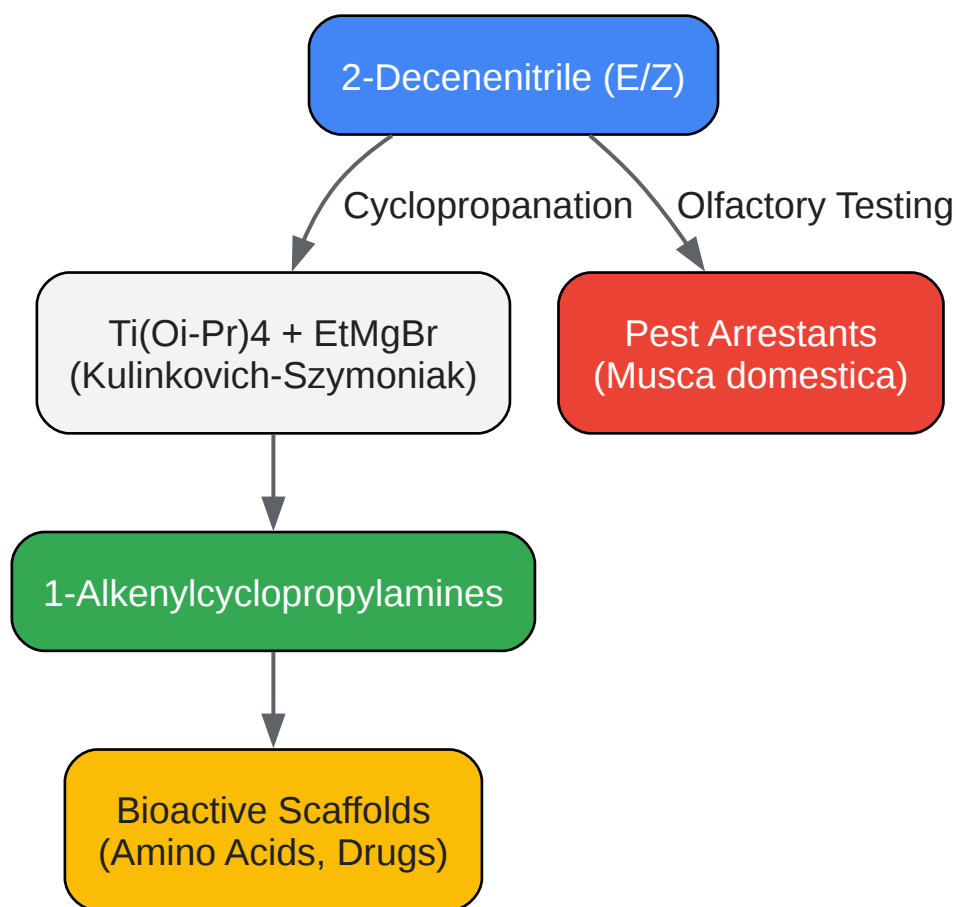
- Validation Checkpoint 3 (Spectroscopic): Before proceeding to silica gel chromatography, acquire a crude ^1H NMR spectrum. Integrate the vinylic protons (δ ~6.7 ppm for E, ~6.3 ppm for Z) to validate the intrinsic E/Z ratio. An E-selectivity of >90% validates the thermodynamic control of the system.

Advanced Downstream Applications

The isolated stereoisomers of **2-decenenitrile** are not mere end-products; they are robust intermediates for specialized fields.

Pharmaceutical Scaffolds (Cyclopropylamines): Primary cyclopropylamines are highly sought-after moieties in drug development, often acting as conformationally restricted amino acid bioisosteres. Research demonstrates that (E)-**2-decenenitrile** can be directly converted into 1-alkenylcyclopropylamines via a modified Kulinkovich-Szymoniak reaction using titanium isopropoxide ($\text{Ti}(\text{O}-i\text{-Pr})_4$) and ethylmagnesium bromide (EtMgBr) [3]. Crucially, this transformation operates selectively on the nitrile carbon. The (E)-geometry of the alkene is preserved entirely without isomerization, allowing researchers to build complex, stereopure drug scaffolds [3].

Entomological Arrestants: In agricultural and pest control research, aliphatic nitriles are evaluated for their interaction with insect chemoreceptors. Studies conducted by the USDA have screened **2-decenenitrile** as a potential attractant and arrestant for the house fly (*Musca domestica*) [4]. The conjugated nature of the α,β -unsaturated system alters its volatility and receptor binding affinity compared to fully saturated analogs like decanenitrile, providing a unique profile for olfactometer testing [4].



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Fig 2. Downstream applications of **2-decenenitrile** in synthesis.

Quantitative Data Summaries

Table 1: Physical and Mass Spectrometry Properties of **2-Decenenitrile**^[1]

Property	Value
Molecular Formula	C10H17N
Monoisotopic Mass	151.1361 Da
[M+H] ⁺ Predicted Collision Cross Section (CCS)	133.1 Å ²
[M+Na] ⁺ Predicted Collision Cross Section (CCS)	141.2 Å ²
[M-H] ⁻ Predicted Collision Cross Section (CCS)	133.6 Å ²

Table 2: Reaction Parameters for Stereoselective HWE Olefination^[2]

Parameter	Standard HWE (E-Selective)	Modified HWE (Z-Selective)
Base	NaH	KHMDS / 18-crown-6
Solvent	THF	THF
Temperature	0 °C to Room Temperature	-78 °C
Primary Product	(2E)-2-decenenitrile	(2Z)-2-decenenitrile
Mechanistic Control	Thermodynamic	Kinetic

References

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Sources

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